5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Functionalized Pyrazoles: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The bromine atom can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom at the 5-position.
5-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFIUAPEQSZEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781461-27-5 |
Source
|
Record name | 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.